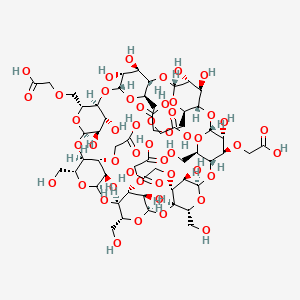

![molecular formula C10H11N3O2 B2629446 N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide CAS No. 937604-34-7](/img/structure/B2629446.png)

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

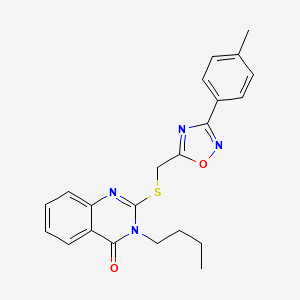

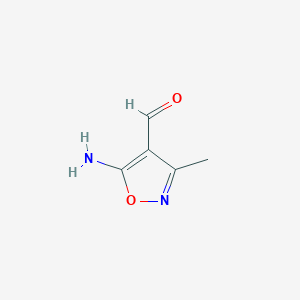

“N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds are crucial target products and key intermediates in the synthesis of various drugs and promising drug candidates . They display a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These procedures are efficiently applied in the preparation of important drugs and promising drug candidates . The synthesis involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions. The most efficient and widely applied modern methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aims to improve the ecological impact of the classical schemes .

科学的研究の応用

Antituberculosis Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine carboxamides, which share a structural resemblance with N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide, exhibit significant antituberculosis activity. Specifically, certain derivatives have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These compounds have been recognized for their potential as new antitubercular agents due to their favorable safety and pharmacokinetic properties (Zhaoyang Wu et al., 2016; Linhu Li et al., 2020).

Chemical Synthesis and Structure Analysis

Another area of application involves the synthesis and structural analysis of imidazo[1,2-a]pyridine derivatives. Studies have detailed the synthesis processes, including ring closure reactions and crystallographic analyses, to better understand the physicochemical properties of these compounds. Such research provides insights into the molecular structure and potential functional applications of these derivatives (Y. Qin et al., 2019).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyridine-8-carboxamides have been identified as novel antimycobacterial leads, generated through whole cell screening against Mycobacterium tuberculosis. This indicates the compound's derivatives as promising candidates for developing new antimycobacterial drugs, highlighting the selective inhibition of Mycobacterium tuberculosis without affecting other pathogens (Sreekanth A. Ramachandran et al., 2013).

将来の方向性

The future directions in the research and development of “N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds involve the development of environmentally benign synthetic strategies . Scientists are provoked to search for such strategies due to the serious ecological problems nowadays . The hope is that no significant contributions in the topic are unintentionally overlooked .

作用機序

Target of Action

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is a specialty product for proteomics research . It has been recognized as a potential covalent inhibitor, with the KRAS G12C protein being one of its primary targets . The KRAS G12C protein plays a crucial role in cell signaling and is often mutated in various types of cancers .

Mode of Action

The compound interacts with its targets through a covalent bond, which results in the inhibition of the target protein’s function . In the case of the KRAS G12C protein, the inhibition by this compound can potentially prevent the abnormal cell signaling that leads to cancerous growth .

Biochemical Pathways

This compound affects the KRAS signaling pathway . By inhibiting the KRAS G12C protein, it disrupts the pathway and its downstream effects, which include cell proliferation and survival . This disruption can potentially lead to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the KRAS G12C protein . This inhibition disrupts the KRAS signaling pathway, potentially leading to reduced cell proliferation and survival . As a result, the compound could potentially suppress tumor growth .

生化学分析

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .

Cellular Effects

Related imidazopyridine derivatives have shown significant activity against various types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazopyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Imidazopyridines are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

特性

IUPAC Name |

N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-6-4-12-10(15)8-1-2-9-11-3-5-13(9)7-8/h1-3,5,7,14H,4,6H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKAIHFMRWQFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2629376.png)

![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)

![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)

![1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2629382.png)

![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)

![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)